molecular formula C7H18N2 B8271355 [(2S)-2-aminopropyl]diethylamine CAS No. 70793-12-3

[(2S)-2-aminopropyl]diethylamine

Cat. No. B8271355
CAS RN: 70793-12-3
M. Wt: 130.23 g/mol
InChI Key: ZGZHNQPTNCGKHS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-2-aminopropyl]diethylamine, also known as N1,N~1~-diethyl-1,2-propanediamine, is a compound with the molecular weight of 130.23 . It is a liquid in its physical form .


Synthesis Analysis

Amines can be synthesized by the reduction of nitriles or amides and nitro compounds . They can also undergo S N 2 reactions with alkyl halides, ammonia, and other amines . Another method involves the nucleophilic attack by an azide ion on an alkyl halide, followed by the reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of [(2S)-2-aminopropyl]diethylamine is represented by the InChI code: 1S/C7H18N2/c1-4-9(5-2)6-7(3)8/h7H,4-6,8H2,1-3H3 .


Chemical Reactions Analysis

Amines, such as [(2S)-2-aminopropyl]diethylamine, react with acids to produce ammonium ions . The amine molecule picks up a hydrogen ion from the acid and attaches it to the lone pair on the nitrogen . If the reaction is in solution in water (using a dilute acid), the amine takes a hydrogen ion (a proton) from a hydroxonium ion .


Physical And Chemical Properties Analysis

Amines of low molar mass are quite soluble in water . The solubility of amines in water is at five or six carbon atoms . Primary and secondary amines have hydrogen atoms bonded to a nitrogen atom and are therefore capable of hydrogen bonding . These amines boil at higher temperatures than alkanes but at lower temperatures than alcohols of comparable molar mass .

Safety and Hazards

[(2S)-2-aminopropyl]diethylamine is flammable and can cause burns of eyes, skin, and mucous membranes . Its containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

properties

CAS RN

70793-12-3

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

IUPAC Name

(2S)-1-N,1-N-diethylpropane-1,2-diamine

InChI

InChI=1S/C7H18N2/c1-4-9(5-2)6-7(3)8/h7H,4-6,8H2,1-3H3/t7-/m0/s1

InChI Key

ZGZHNQPTNCGKHS-ZETCQYMHSA-N

Isomeric SMILES

CCN(CC)C[C@H](C)N

Canonical SMILES

CCN(CC)CC(C)N

Origin of Product

United States

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